molecular formula C19H21N5O B11554339 3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide

Cat. No.: B11554339
M. Wt: 335.4 g/mol
InChI Key: YKXQRSGHYHFOQH-HMMYKYKNSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Propane Chain: The benzotriazole is then reacted with a suitable halogenated propane derivative to form 3-(1H-1,2,3-benzotriazol-1-yl)propane.

    Formation of the Hydrazide Group: The propane derivative is further reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-phenylbutan-2-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzotriazole ring.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity, making it a candidate for the development of new antibiotics.

    Anticancer Research: Its ability to interact with biological macromolecules makes it a potential candidate for anticancer drug development.

Industry

    Corrosion Inhibitors: The benzotriazole moiety is known for its corrosion-inhibiting properties, making this compound useful in protecting metals from corrosion.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide involves its interaction with biological macromolecules. The benzotriazole ring can form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt metal-dependent biological processes. The hydrazide group can form hydrogen bonds with proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.

    4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Another triazole derivative with potential anticancer activity.

    3-(1H-1,2,3-Benzotriazol-1-yl)propanamide: A related compound with similar structural features.

Uniqueness

3-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety with a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-4-phenylbutan-2-ylideneamino]propanamide

InChI

InChI=1S/C19H21N5O/c1-15(11-12-16-7-3-2-4-8-16)20-22-19(25)13-14-24-18-10-6-5-9-17(18)21-23-24/h2-10H,11-14H2,1H3,(H,22,25)/b20-15+

InChI Key

YKXQRSGHYHFOQH-HMMYKYKNSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/CCC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)CCC3=CC=CC=C3

Origin of Product

United States

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